Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate
Overview
Description
Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It consists of a deoxyribose sugar (a pentose) linked to the pyrimidine base thymine . In DNA, thymidine pairs with deoxyadenosine (A) in the double-stranded helix. It plays a crucial role in DNA replication and cell division. Although RNA contains uridine (uracil joined to ribose), thymidine is almost exclusively found in DNA .
Synthesis Analysis
The synthesis of thymidine involves the condensation of deoxyribose with thymine. Various phosphorylation steps yield dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for di- and tri-phosphates, respectively). The stability of deoxythymidine under standard conditions is high .Molecular Structure Analysis
Deoxythymidine has a molecular formula of C10H14N2O5 . It exists as small white crystals or a white crystalline powder. The melting point is 185°C . The nucleoside consists of deoxyribose linked to the pyrimidine base thymine .Chemical Reactions Analysis
Thymidine participates in various biochemical reactions, including DNA replication, repair, and transcription. It serves as a substrate for DNA polymerases during replication. Additionally, it can be modified by enzymes to form other nucleosides or incorporated into DNA during synthesis .Mechanism of Action
Thymidine is essential for DNA synthesis. During cell division, it pairs with adenine (A) to form the complementary base pair. This pairing ensures accurate replication of genetic information. Thymidine analogs, such as AZT (azidothymidine), have been used in antiretroviral therapy for HIV .
Physical and Chemical Properties Analysis
properties
IUPAC Name |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-7-5-14(12(17)13-11(7)16)10-4-3-9(19-10)6-18-8(2)15/h3-5,9-10H,6H2,1-2H3,(H,13,16,17)/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDSTUDQCSMSKL-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228139 | |
Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate | |
CAS RN |
77421-68-2 | |
Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077421682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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